molecular formula C31H48O5 B1250747 poricoic acid H

poricoic acid H

Cat. No. B1250747
M. Wt: 500.7 g/mol
InChI Key: GKXXWKRLARTIQL-SMFZDKLCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Poricoic acid H is a tricyclic triterpenoid isolated from Poria cocos. It has a role as a fungal metabolite. It is a dicarboxylic acid, a secondary alcohol and a tricyclic triterpenoid.

Scientific Research Applications

1. Anti-Tumor Properties

Poricoic acid H, along with other compounds from Poria cocos, has shown potent inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) activation induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA). This indicates potential anti-tumor-promoting effects. Evaluation of the cytotoxicity of these compounds against human cancer cell lines revealed significant cytotoxicity to leukemia HL-60 cells, although it showed only moderate cytotoxicity to other cells (Ukiya et al., 2002).

2. Potential in Network Pharmacology

A study on Wolfiporia cocos highlighted the use of artificial intelligence algorithms to screen potential biomarkers, including poricoic acid H. This approach, combining fingerprint, machine learning, and network pharmacology, offers a novel strategy for exploring potential biomarkers and understanding their clinical applications (Li, Zuo, & Wang, 2022).

3. Contribution to Traditional Medicine

Poricoic acid H, as part of Poria cocos, contributes significantly to its use in traditional Chinese medicine. The isolation of compounds like poricoic acid H and their characterization plays a crucial role in understanding the chemical constituents and potential therapeutic applications of this traditional medicine (Yang et al., 2009).

4. Renal Fibrosis Mitigation

Recent studies have found novel poricoic acids, including poricoic acid H, from Poria cocos that exhibit significant antifibrotic effects. These effects are achieved through the modulation of redox signaling and the aryl hydrocarbon receptor signaling pathway, suggesting their potential application in treating renal fibrosis (Wang et al., 2020).

properties

Product Name

poricoic acid H

Molecular Formula

C31H48O5

Molecular Weight

500.7 g/mol

IUPAC Name

(2R)-2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,5,7,8,9-octahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid

InChI

InChI=1S/C31H48O5/c1-18(2)20(5)9-10-21(28(35)36)27-25(32)17-31(8)24-12-11-22(19(3)4)29(6,15-14-26(33)34)23(24)13-16-30(27,31)7/h18,21-22,25,27,32H,3,5,9-17H2,1-2,4,6-8H3,(H,33,34)(H,35,36)/t21-,22+,25-,27+,29+,30-,31+/m1/s1

InChI Key

GKXXWKRLARTIQL-SMFZDKLCSA-N

Isomeric SMILES

CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CCC3=C2CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)C)C)O)C(=O)O

Canonical SMILES

CC(C)C(=C)CCC(C1C(CC2(C1(CCC3=C2CCC(C3(C)CCC(=O)O)C(=C)C)C)C)O)C(=O)O

synonyms

16alpha-hydroxy-3,4-seco-24-methyllanosta-4(28),8,24(24(1))-triene-3,21-dioic acid
poricoic acid H

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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